molecular formula C14H11ClO2 B1278779 2-(Benzyloxy)benzoyl chloride CAS No. 4349-62-6

2-(Benzyloxy)benzoyl chloride

Cat. No. B1278779
CAS RN: 4349-62-6
M. Wt: 246.69 g/mol
InChI Key: ITDFRSCTQXOUAC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzoyl chloride is a chemical compound that can be utilized as an intermediate in organic synthesis. It is a derivative of benzoyl chloride with a benzyloxy substituent, which can be involved in various chemical reactions due to the presence of the acyl chloride functional group.

Synthesis Analysis

The synthesis of benzoyl chloride derivatives, such as 2-(benzyloxy)benzoyl chloride, often involves the reaction of related benzoyl compounds with reagents that can introduce the desired substituents. For instance, the synthesis of benzoxazole derivatives from acyl chlorides and 2-aminophenols catalyzed by Lewis acid In(OTf)3 under solvent-free conditions is an example of how acyl chlorides can be transformed into more complex molecules . Similarly, the synthesis of various cyclic compounds from dicarboxylic acid chlorides and oximes demonstrates the reactivity of acyl chlorides in the presence of nucleophiles .

Molecular Structure Analysis

The molecular structure of 2-(benzyloxy)benzoyl chloride would consist of a benzene ring with an acyl chloride (COCl) group and a benzyloxy (BnO) substituent. The presence of these functional groups can influence the reactivity and interaction of the molecule with other chemical species. For example, the reaction of benzoyl chlorides with Huisgen's zwitterion leads to the synthesis of functionalized pyrroles and furans, indicating the electrophilic nature of the benzoyl chloride group .

Chemical Reactions Analysis

2-(Benzyloxy)benzoyl chloride can participate in various chemical reactions due to its acyl chloride group. For instance, 2-(chloroseleno)benzoyl chloride, a related compound, can undergo selenenylation-acylation reactions with C-H acids . The reactivity of acyl chlorides with o-aminophenols and 1,2-dichloroethane under catalysis to form benzoxazines is another example of the versatility of these compounds in synthesis . Additionally, (trimethylsiloxy)benzoyl chlorides have been shown to react with a range of nucleophiles, further demonstrating the broad reactivity of acyl chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(benzyloxy)benzoyl chloride would be influenced by its functional groups. The acyl chloride group is typically reactive, especially towards nucleophiles, and can lead to various chemical transformations. The benzyloxy group may also affect the solubility and stability of the compound. For example, the stability of (trimethylsiloxy)benzoyl chlorides at room temperature and their polymerization at higher temperatures highlight the influence of substituents on the properties of benzoyl chlorides . The synthesis of 2-alkylidene-benzo[1,3]dioxin-4-ones from o-acyloxy benzoyl chlorides suggests that the reactivity and stability of these compounds can be harnessed for the synthesis of prodrugs like aspirin .

Scientific Research Applications

Synthesis Applications

2-(Benzyloxy)benzoyl chloride is involved in various synthesis processes. For instance, it is used in the conversion of 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, a process essential for the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009). Additionally, 2-(benzyloxy)benzoyl chloride is crucial in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes (Yasukawa, Satoh, Miura & Nomura, 2002).

Polymer Science

In the field of polymer science, benzoyl chloride derivatives, like 2-(benzyloxy)benzoyl chloride, are used in modifying polymers for specific applications. An example is the modification of ethylene acrylic acid film with benzoyl chloride to imbue antimicrobial activity, as demonstrated in studies on ionomer films (Matche, Kulkarni & Raj, 2006).

Medicinal Chemistry

In medicinal chemistry, benzoyl chlorides are used for the acylation of azaindoles, an important step in the synthesis of various pharmaceutical compounds (Zhang, Yang, Wong, Zhu, Meanwell, Kadow & Wang, 2002). This highlights the role of benzoyl chlorides in developing therapeutic agents.

Corrosion Inhibition

Benzoyl chloride derivatives also find applications in corrosion inhibition. For example, compounds synthesized with benzoyl chloride derivatives have been studied for their effectiveness in inhibiting corrosion in metals, a vital aspect of material science (Chafiq et al., 2020).

Electronic Materials

In the development of electronic materials, benzoyl chloride derivatives are used in synthesizing specific polymers with unique photoluminescence and electrochemical properties. This is evident in studies involving the synthesis of poly[N‐(4‐n‐butoxybenzoyl)‐2‐ethynylpyridinium chloride] (Gal, Jin & Park, 2008).

properties

IUPAC Name

2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDFRSCTQXOUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451366
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)benzoyl chloride

CAS RN

4349-62-6
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxybenzoylchloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 78 (3.1 g, 13.6 mmol) in dry toluene (150 ml)was added SOCl2 (12.9 g, 109.1 mmol). The mixture was reflux for 8 h and evaporated to give 83 as yellow liquid to use directly in the next step. (2.55 g, 10.3 mmol). Yield: 79.07%.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Yield
79.07%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RA Aitken, AD Harper, RA Inwood - Molecules, 2022 - mdpi.com
The behaviour of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined. Significant limitations to the …
Number of citations: 2 www.mdpi.com
RJ Abergel, JA Warner, DK Shuh… - Journal of the American …, 2006 - ACS Publications
The siderophore enterobactin (Ent) is produced by many species of enteric bacteria to mediate iron uptake. This iron scavenger can be reincorporated by the bacteria as the ferric …
Number of citations: 105 pubs.acs.org
J Stec, Q Huang, M Pieroni, M Kaiser… - Journal of medicinal …, 2012 - ACS Publications
In our efforts to identify novel chemical scaffolds for the development of new antiprotozoal drugs, a compound library was screened against Toxoplasma gondii tachyzoites with activity …
Number of citations: 45 pubs.acs.org
AR Tyler, H Mosaei, S Morton, PG Waddell… - Journal of natural …, 2017 - ACS Publications
The madurastatins are pentapeptide siderophores originally described as containing an unusual salicylate-capped N-terminal aziridine ring. Isolation of madurastatin C1 (1) (also …
Number of citations: 30 pubs.acs.org
E Rizzi, F Ferrario, A Sala, S Catinella… - … in mass spectrometry, 1994 - Wiley Online Library
… 1, isobutyroyl chloride (17.36g) for 2, isovaleroyl chloride (19.7 g) for 3, octadecyl chloride (27 g) for 6, 3-trifluoromethyl-benzoyl chloride (27 g) for 10 and 2-benzyloxy-benzoyl chloride (…
GC Moraski, M Chang, A Villegas-Estrada… - European journal of …, 2010 - Elsevier
During the syntheses and studies of natural iron chelators (mycobactins), we serendipitously discovered that a simple, small molecule, oxazoline-containing intermediate 3 displayed …
Number of citations: 157 www.sciencedirect.com
RA Aitken, AD Harper, AMZ Slawin - Synlett, 2017 - thieme-connect.com
Treatment of ortho-benzyloxyphenyloxazolines with butyllithium and potassium tert-butoxide results in cyclisation with ring opening of the oxazoline to give 2-aryl-3-aminobenzofurans. …
Number of citations: 8 www.thieme-connect.com
RA Aitken, AD Harper, RA Inwood… - The Journal of Organic …, 2022 - ACS Publications
The N-butyl amide group, CONHBu, has been found to be an effective promoter of the [1,2]-Wittig rearrangement of aryl benzyl ethers and thus allow the two-step synthesis of …
Number of citations: 3 pubs.acs.org
Y Li, T Huang, B Lou, D Ye, X Qi, X Li, S Hu… - European Journal of …, 2019 - Elsevier
The sphingomyelin synthase 2 (SMS2) is a potential target for pharmacological intervention in atherosclerosis. However, so far, few selective SMS2 inhibitors and their pharmacological …
Number of citations: 19 www.sciencedirect.com
F Wu, R Bai, Y Gu - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
Benzofuran derivatives can be synthesized through the sequential Michael addition and cyclization of 1,3‐dicarbonyl compounds with 1,4‐benzoquinones. However, ketones are rarely …
Number of citations: 30 onlinelibrary.wiley.com

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